An In-Depth Technical Guide to 4-Chloro-3-propoxybenzoic acid
An In-Depth Technical Guide to 4-Chloro-3-propoxybenzoic acid
Introduction: Understanding the Role of 4-Chloro-3-propoxybenzoic acid in Modern Synthesis
4-Chloro-3-propoxybenzoic acid, identified by the CAS number 65136-52-9 , is a substituted aromatic carboxylic acid that serves as a valuable building block in organic and medicinal chemistry.[1] Its unique trifunctional structure—featuring a carboxylic acid group, a chloro substituent, and a propoxy ether linkage—provides a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid moiety allows for the formation of esters and amides, the chloro group can participate in various cross-coupling reactions, and the propoxy chain offers a lipophilic element that can be crucial for modulating the pharmacokinetic properties of a target molecule.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the essential physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications in pharmaceutical research, robust analytical methods for quality control, and essential safety protocols.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties of 4-Chloro-3-propoxybenzoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 65136-52-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| IUPAC Name | 4-Chloro-3-propoxybenzoic acid | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available (Predicted >100 °C based on analogs) | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water. | N/A |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of 4-Chloro-3-propoxybenzoic acid is most effectively achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3] This protocol starts with the commercially available 4-chloro-3-hydroxybenzoic acid.
Synthesis via Williamson Ether Synthesis
The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-chloro-3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, 1-bromopropane) in an Sₙ2 reaction.[2][4]
Caption: Williamson Ether Synthesis Workflow for 4-Chloro-3-propoxybenzoic acid.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-hydroxybenzoic acid (1.0 eq).
-
Dissolution: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone (approx. 10 volumes relative to the starting material). Stir until the solid is fully suspended.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Expert Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group (pKa ~8-10) without causing unwanted side reactions with the carboxylic acid. Using a stronger base like sodium hydride is unnecessary and could pose safety risks. K₂CO₃ is also inexpensive and easy to handle, making it ideal for scalable synthesis.
-
-
Alkylating Agent Addition: Add 1-bromopropane (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Expert Insight: A slight excess of the alkylating agent ensures the reaction goes to completion. 1-Bromopropane is chosen over 1-chloropropane for its greater reactivity in Sₙ2 reactions, as bromide is a better leaving group than chloride.
-
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is sufficient) and maintain for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting crude residue in water and acidify to a pH of 2-3 with 2M hydrochloric acid (HCl).[5] This protonates the carboxylate to precipitate the desired product. d. Collect the precipitated solid by vacuum filtration and wash with cold water to remove any remaining salts.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. b. Dissolve the solid in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. c. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
Applications in Research and Drug Development
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry.[6][7] While specific, publicly documented applications of 4-Chloro-3-propoxybenzoic acid as a direct precursor to a marketed drug are not prevalent, its structural motifs are highly relevant in drug design.
-
Scaffold for API Synthesis: The benzoic acid framework is present in numerous drugs, including those for treating cancer, inflammation, and cardiovascular diseases.[6][7] The carboxylic acid group is a key pharmacophore that can form critical hydrogen bonds with biological targets or serve as a handle for creating prodrugs to improve solubility or bioavailability.
-
Intermediate for Kinase Inhibitors: The substituted phenyl ring is a common feature in kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site of the enzyme. The specific substitution pattern (chloro and propoxy groups) allows for fine-tuning of steric and electronic properties to achieve selectivity and potency. For example, related sulfamoylbenzoic acid derivatives have been developed as potent hypotensive agents.[8]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical features, it can be used in FBDD screening campaigns to identify initial hits that bind to a protein target. The functional groups then provide clear vectors for chemical elaboration to build more potent lead compounds.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.
Caption: Standard Analytical Workflow for Compound Verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase method is typically employed for substituted benzoic acids.
Exemplary HPLC Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile or Methanol with 0.1% of the same acid).
-
Expert Insight: The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Gradient: A typical gradient might run from 10% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 254 nm.[9]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase (e.g., a 50:50 mixture of A and B) to create a 1 mg/mL stock solution.[10] Filter through a 0.45 µm syringe filter before injection.[11]
-
Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation of the compound.
-
¹H NMR (Proton NMR):
-
Expected Signals:
-
A triplet around 1.0-1.1 ppm (3H), corresponding to the methyl (-CH₃) protons of the propoxy group.
-
A sextet around 1.8-1.9 ppm (2H), for the methylene (-CH₂-) protons adjacent to the methyl group.
-
A triplet around 4.0-4.1 ppm (2H), for the methylene (-OCH₂-) protons attached to the oxygen atom.
-
Three aromatic protons in the range of 7.4-8.0 ppm, showing characteristic doublet and doublet-of-doublets splitting patterns.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[12]
-
-
¹³C NMR (Carbon NMR):
-
Expected Signals:
-
Three aliphatic carbon signals for the propoxy group (~10 ppm for -CH₃, ~22 ppm for -CH₂-, and ~70 ppm for -OCH₂-).
-
Six aromatic carbon signals, including the carbon attached to the chloro group, the oxygen, and the carboxylic acid.
-
A signal for the carboxylic carbon (~165-170 ppm).[12]
-
-
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed. While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-propoxybenzoic acid is not widely available, data from analogous substituted benzoic acids should be used to guide handling procedures.[13][14][15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling:
-
Hazards:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]
Conclusion
4-Chloro-3-propoxybenzoic acid (CAS 65136-52-9) is a synthetically useful intermediate with significant potential in pharmaceutical and materials science research. Its preparation via the Williamson ether synthesis is straightforward and scalable. The presence of three distinct functional groups on its aromatic core provides chemists with multiple avenues for molecular elaboration, making it a valuable tool for developing novel compounds with tailored properties. Adherence to the detailed synthesis, purification, and analytical protocols outlined in this guide will ensure the generation of high-quality material, while following the recommended safety procedures will guarantee its safe handling in a laboratory setting.
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